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Compound Name: PROTAC BET Degrader-12

Cat. No.: B15621377 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce

the degradation of target proteins through the ubiquitin-proteasome system.[1] These

heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a

ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the

ubiquitination of the target protein, marking it for degradation by the proteasome. The

Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are

attractive therapeutic targets in oncology and other diseases due to their role as epigenetic

readers that regulate gene transcription.[2][3]

PROTAC BET Degrader-12 is a novel covalent PROTAC that has been shown to degrade

BRD3 and BRD4 in a DCAF11-dependent manner. Understanding the specific lysine residues

on the BET proteins that are ubiquitinated upon treatment with this degrader is crucial for

elucidating its precise mechanism of action and for the rational design of future degraders.

Mass spectrometry-based proteomics has emerged as the definitive tool for identifying and

quantifying post-translational modifications such as ubiquitination.[4] This application note

provides a detailed protocol for the identification of PROTAC BET Degrader-12-induced

ubiquitination sites on BET proteins using a mass spectrometry-based approach.
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Signaling Pathway
PROTAC BET Degrader-12 mediates the formation of a ternary complex between the target

BET protein (BRD2, BRD3, or BRD4) and the DCAF11 E3 ubiquitin ligase complex. This

proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to specific lysine

residues on the BET protein. The polyubiquitinated BET protein is then recognized and

degraded by the 26S proteasome.
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PROTAC BET Degrader-12 Mechanism of Action
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Experimental Workflow for Ubiquitination Site Identification

1. Cell Culture and Treatment
(e.g., with PROTAC BET Degrader-12)

2. Cell Lysis and Protein Digestion
(Trypsin)

3. Enrichment of Ubiquitinated Peptides
(anti-K-ε-GG antibody)

4. LC-MS/MS Analysis

5. Data Analysis
(Identification and Quantification of

Ubiquitination Sites)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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